

Crystal Structure Analysis of 5-Hydroxypyrimidin-4(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxypyrimidin-4(3H)-one

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Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of **5-Hydroxypyrimidin-4(3H)-one**. While a definitive crystal structure for **5-Hydroxypyrimidin-4(3H)-one** is not currently available in public crystallographic databases, this document outlines the necessary experimental protocols for its determination, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it presents illustrative crystallographic data from structurally related pyrimidinone derivatives to offer insights into the expected molecular geometry and packing. The guide also explores the known biological significance of pyrimidinone scaffolds, particularly their role in modulating key signaling pathways relevant to drug discovery.

Introduction

5-Hydroxypyrimidin-4(3H)-one belongs to the pyrimidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and exhibit a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.^{[1][2]} For instance, certain phenyl-substituted **5-hydroxypyrimidin-4(3H)-ones** have been identified as inhibitors of influenza A endonuclease.^[3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-based drug design, enabling

the optimization of lead compounds and the elucidation of structure-activity relationships (SAR).

This guide details the theoretical and practical aspects of determining the crystal structure of **5-Hydroxypyrimidin-4(3H)-one**, providing researchers with a robust framework for their investigations.

Hypothetical Crystallographic Data

As of the date of this publication, the crystal structure of **5-Hydroxypyrimidin-4(3H)-one** has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other public repositories. Therefore, the following tables present representative crystallographic data from a closely related pyrimidinone derivative to serve as an illustrative example of the expected parameters.

Table 1: Illustrative Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₄ H ₄ N ₂ O ₂
Formula Weight	112.09
Temperature	293(2) K
Wavelength	1.54178 Å (Cu Kα)
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	3.85(2) Å
b	12.11(3) Å
c	9.87(2) Å
α	90°
β	98.5(1)°
γ	90°
Volume	455.1(9) Å ³
Z	4
Density (calculated)	1.635 Mg/m ³
Absorption Coefficient	1.21 mm ⁻¹
F(000)	232
Refinement	
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.125
R indices (all data)	R1 = 0.058, wR2 = 0.139

Table 2: Illustrative Bond Lengths and Angles

Bond	Length (Å)	Angle	Degrees (°)
O1 - C4	1.245(3)	N1 - C2 - N3	116.5(2)
O2 - C5	1.360(3)	C2 - N3 - C4	124.1(2)
N1 - C2	1.334(3)	N3 - C4 - C5	115.2(2)
N1 - C6	1.328(3)	C4 - C5 - C6	120.3(2)
N3 - C2	1.331(3)	C5 - C6 - N1	122.8(2)
N3 - C4	1.392(3)	C6 - N1 - C2	121.1(2)
C4 - C5	1.445(4)	O1 - C4 - N3	123.1(2)
C5 - C6	1.348(4)	O2 - C5 - C4	118.9(2)

Note: The data in Tables 1 and 2 are for illustrative purposes and do not represent experimentally determined values for **5-Hydroxypyrimidin-4(3H)-one**.

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and structural analysis of **5-Hydroxypyrimidin-4(3H)-one**.

Synthesis of 5-Hydroxypyrimidin-4(3H)-one

A plausible synthetic route can be adapted from methods used for similar hydroxypyrimidines.

[4][5] A potential two-step synthesis is outlined below:

Step 1: Synthesis of 5-Methoxypyrimidin-4(3H)-one A starting material, such as 5-methoxypyrimidine, can be subjected to a reaction that introduces the 4-oxo group.

Step 2: Demethylation to 5-Hydroxypyrimidin-4(3H)-one

- Reaction Setup:** In a sealed pressure tube, combine 5-methoxypyrimidin-4(3H)-one (1 eq.) with a strong demethylating agent, such as potassium hydroxide (5 eq.), in a suitable solvent like methanol.
- Reaction Conditions:** Heat the mixture at 150°C overnight.

- **Work-up:** After cooling to room temperature, neutralize the mixture with acetic acid. Concentrate the solution under reduced pressure.
- **Purification:** The resulting residue can be purified by grinding with a hot solvent like acetonitrile, followed by concentration of the extracts. Further purification can be achieved using flash chromatography (e.g., silica gel with a dichloromethane/methanol mobile phase) to yield the final product.[4]

Crystallization

Obtaining diffraction-quality single crystals is a critical and often challenging step. Slow evaporation is a common and effective method for small organic molecules.

- **Solvent Selection:** The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal. Solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.
- **Preparation of Saturated Solution:** Prepare a nearly saturated solution of purified **5-Hydroxypyrimidin-4(3H)-one** in the chosen solvent at room temperature or with gentle heating.
- **Filtration:** Filter the solution through a syringe filter (0.22 μm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
- **Slow Evaporation:** Cover the vial with a cap, pierced with a needle, to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
- **Crystal Growth:** Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., from a Cu or Mo

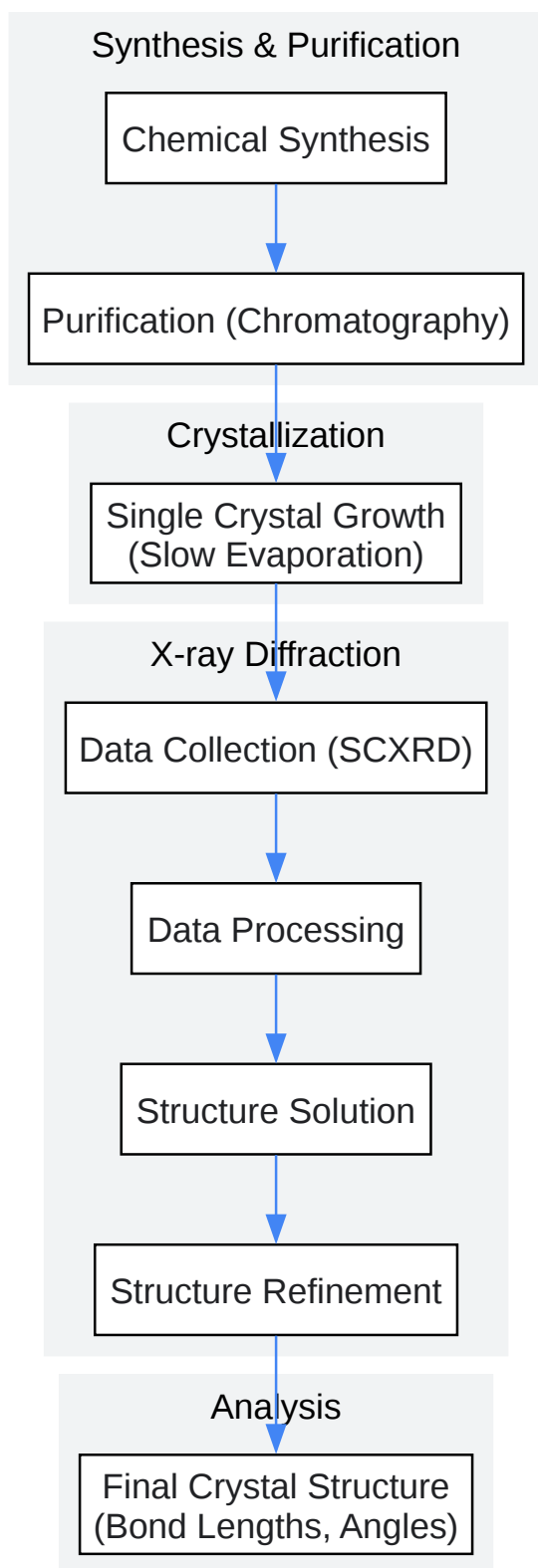
source) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
- **Structure Solution and Refinement:** The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like **5-Hydroxypyrimidin-4(3H)-one**.

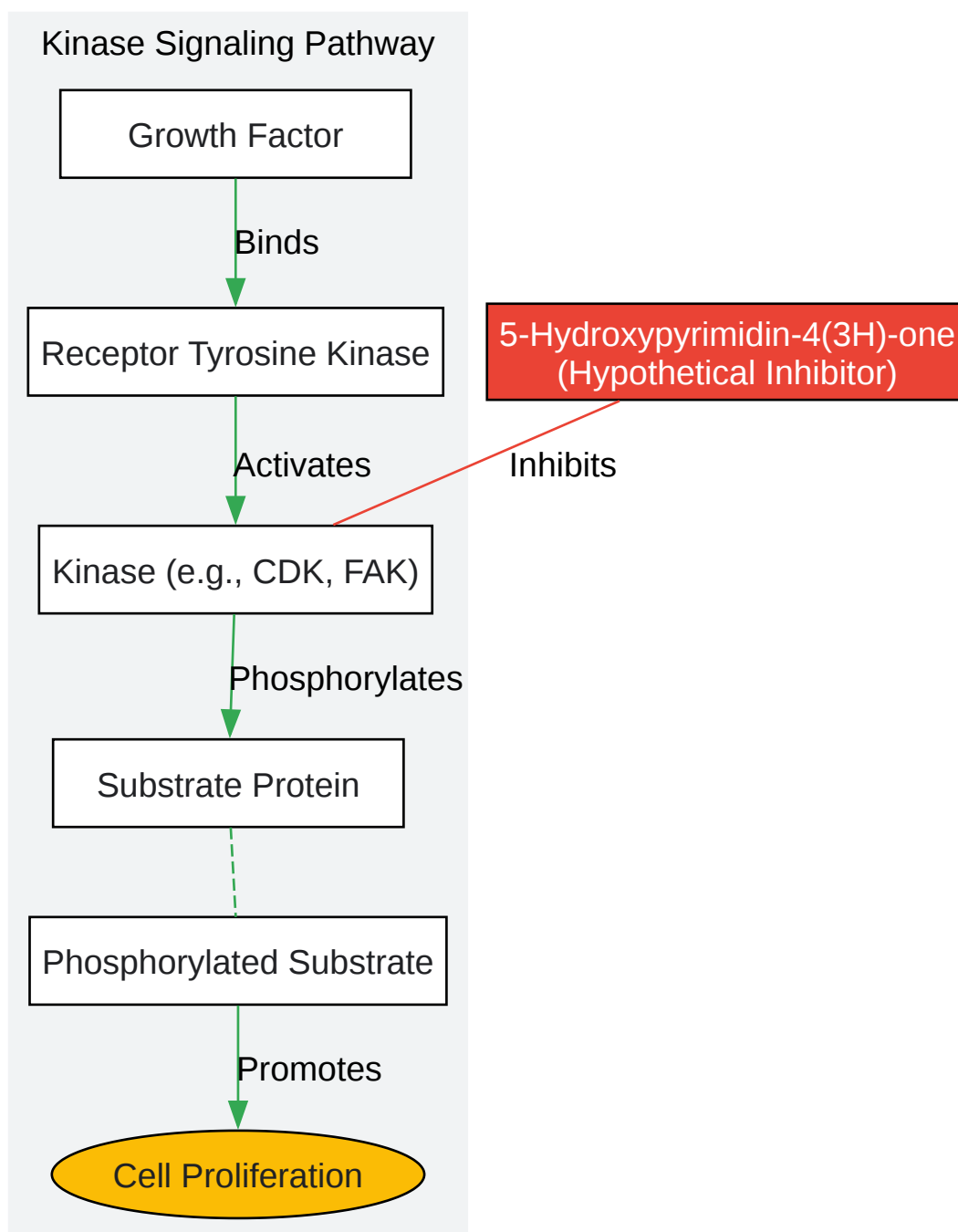


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Workflow for Crystal Structure Analysis.

Biological Signaling Pathway

Pyrimidine derivatives are known to act as kinase inhibitors. The diagram below provides a simplified representation of how a pyrimidine-based inhibitor might interrupt a generic kinase signaling pathway involved in cell proliferation, a common target in cancer therapy.[6]



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Inhibition of a Kinase Signaling Pathway.

Conclusion

The structural elucidation of **5-Hydroxypyrimidin-4(3H)-one** is a crucial step towards understanding its chemical properties and biological activities. Although specific crystallographic data is not yet available, this guide provides a comprehensive framework for its determination and analysis. The provided experimental protocols are based on established methods for small organic molecules and can be adapted by researchers in the field. The illustrative data and pathway diagrams highlight the importance of the pyrimidinone scaffold in drug discovery and underscore the value of single-crystal X-ray diffraction in advancing medicinal chemistry research. The determination of the precise three-dimensional structure of **5-Hydroxypyrimidin-4(3H)-one** will undoubtedly facilitate the design of more potent and selective therapeutic agents.

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